molecular formula C22H14ClNO2 B7814390 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline CAS No. 627907-09-9

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Cat. No.: B7814390
CAS No.: 627907-09-9
M. Wt: 359.8 g/mol
InChI Key: HBJCKISZAXQGQV-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro group, and a carboxyquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a biphenyl derivative is acylated using a carboxyquinoline precursor in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group, with nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) replacing the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and controlled temperature conditions.

  • Reduction: LiAlH4, typically in anhydrous ether.

  • Substitution: NaOH, NH3, and aqueous or alcoholic solvents.

Major Products Formed:

  • Oxidation: Higher oxidation state derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Chloro-substituted derivatives with different nucleophiles.

Scientific Research Applications

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is unique due to its specific structural features. Similar compounds include:

  • 2-Biphenyl-3-yl-4-biphenyl-4-yl-6-chloro-[1,3,5]triazine: This compound shares the biphenyl and chloro groups but differs in the presence of a triazine ring.

  • 2-Biphenyl-4-yl-6-chloro-4-methoxyquinoline: This compound is similar but has a methoxy group instead of a carboxyl group.

These compounds have distinct properties and applications, highlighting the uniqueness of this compound in scientific research and industrial use.

Properties

IUPAC Name

6-chloro-2-(4-phenylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO2/c23-17-10-11-20-18(12-17)19(22(25)26)13-21(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJCKISZAXQGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192100
Record name 2-[1,1′-Biphenyl]-4-yl-6-chloro-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627907-09-9
Record name 2-[1,1′-Biphenyl]-4-yl-6-chloro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627907-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1,1′-Biphenyl]-4-yl-6-chloro-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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